6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the iodination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent in the presence of a suitable solvent such as acetic acid or chloroform . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the iodine substituent and may have different biological activities.
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,2,3,4-Tetrahydroquinoxaline: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
The uniqueness of this compound lies in its specific iodine substituent, which imparts distinct chemical and biological properties .
Biological Activity
6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline structure. Its molecular formula is C9H10IN with a molecular weight of approximately 232.09 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H10IN |
Molecular Weight | 232.09 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that tetrahydroquinoxaline derivatives exhibit significant anticancer activity. In particular, compounds based on this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms.
Case Study: PARP-1 Inhibition
A study highlighted the design and synthesis of quinoxaline derivatives as potential PARP-1 inhibitors. The results demonstrated that these compounds could effectively inhibit the growth of BRCA-mutated cancer cells by targeting the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. The structure of this compound may allow similar interactions due to its structural similarities to other effective inhibitors .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
- Microtubule Disruption : Some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule formation and leading to cell cycle arrest .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of tetrahydroquinoxaline derivatives suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to determine safety profiles for potential therapeutic applications. Preliminary studies indicate that while some compounds exhibit low cytotoxicity towards normal cells, they maintain potent activity against cancer cells .
Research Findings Summary
A summary of selected studies on related compounds illustrates the diverse biological activities associated with tetrahydroquinoxaline derivatives:
Properties
Molecular Formula |
C9H11IN2 |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
7-iodo-4-methyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
ZGTWHCRMQLPXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.